molecular formula C20H21N5O4 B2864770 Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 878727-41-4

Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2864770
CAS RN: 878727-41-4
M. Wt: 395.419
InChI Key: QQZJNFNGSBDQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the imidazole ring and the various substituents attached to it. The imidazole ring itself is a planar five-membered ring, which includes two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and demonstrate characteristic sharp emission bands sensitive to benzaldehyde-based derivatives. This property positions them as potential fluorescence sensors for chemicals like benzaldehyde, m-methylbenzaldehydes, m-carboxylbenzaldehyde, and m-hydroxybenzaldehyde (Shi et al., 2015).

Host for Anions

Imidazole containing bisphenol and its salts with various acids have been structurally characterized, highlighting the role of imidazole-based compounds in forming layered structures and encapsulating anions. These structures exhibit extensive hydrogen bonding and strong π···π interactions, offering insights into their potential applications in material science (Nath & Baruah, 2012).

Domino Reaction to Imidazo[1,2-a]quinolines

A domino reaction involving methyl 2,4-dioxo-2 H-3,1-benzoxazine-1(4 H)-acetate with substituted acetonitriles has been studied, leading to the synthesis of imidazo[1,2-a]quinoline derivatives. This method provides a facile route to these compounds, indicating their potential utility in chemical synthesis and pharmaceutical development (Iminov et al., 2008).

Photoinduced Reactions

The photoaddition of acetone to dimethylimidazole has been investigated, yielding α-hydroxyalkylimidazoles instead of the expected oxetanes. This finding suggests a mechanism involving an oxetane intermediate and highlights the selective attack of the excited carbonyl oxygen to the imidazole, offering potential pathways for novel photochemical reactions (Matsuura et al., 1971).

Chain Extension in Sugar Synthesis

Methyl 2,3-di-O-acetyl-4-deoxy-β-L-threo-hex-4-enodialdo-1,5-pyranoside reacts with enolate anions, offering a pathway for the synthesis of higher-carbon sugars by chain extension. This process underlines the utility of imidazole derivatives in complex carbohydrate synthesis, opening avenues for research in organic chemistry and biochemistry (Horton & Liav, 1972).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Imidazole derivatives are known to exhibit a wide range of biological activities .

Future Directions

Future research could focus on exploring the potential biological activities of this compound and developing efficient synthesis methods. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential applications in various fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-11-6-7-14(12(2)8-11)25-13(3)9-23-16-17(21-19(23)25)22(4)20(28)24(18(16)27)10-15(26)29-5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJNFNGSBDQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.